molecular formula C10H9NO2 B15206177 1-Methoxyquinolin-2(1H)-one

1-Methoxyquinolin-2(1H)-one

Cat. No.: B15206177
M. Wt: 175.18 g/mol
InChI Key: NCSGPOWDKZUREZ-UHFFFAOYSA-N
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Description

1-Methoxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The methoxy group at the first position and the keto group at the second position of the quinoline ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with formic acid, followed by methylation using dimethyl sulfate. The reaction conditions typically include:

    Cyclization: Heating 2-aminobenzyl alcohol with formic acid at elevated temperatures.

    Methylation: Treating the resulting quinolin-2(1H)-one with dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-2,3-dione derivative.

    Reduction: The keto group can be reduced to form 1-methoxyquinolin-2-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: 1-Methoxyquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxyquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the methoxy group, resulting in different chemical properties.

    1-Hydroxyquinolin-2(1H)-one: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.

    2-Methylquinolin-1(2H)-one: Has a methyl group at the second position, altering its chemical behavior.

Uniqueness

1-Methoxyquinolin-2(1H)-one is unique due to the presence of both the methoxy and keto groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-methoxyquinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3

InChI Key

NCSGPOWDKZUREZ-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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